(R)-N-(3-aminopropyl)-N-(1-(3-benzyl-7-chloro-4-oxo-4H-chromen-2-yl)-2-methylpropyl)-4-methylbenzamide hydrochloride is a synthetic compound that belongs to a class of molecules with potential therapeutic applications. Its structure features a chiral center, which may contribute to its biological activity and specificity. The compound contains various functional groups, including an amine, a benzamide, and a chromenone moiety, which are known for their diverse biological properties.
Preliminary studies suggest that (R)-N-(3-aminopropyl)-N-(1-(3-benzyl-7-chloro-4-oxo-4H-chromen-2-yl)-2-methylpropyl)-4-methylbenzamide hydrochloride exhibits significant biological activity. Compounds with similar structures have been reported to possess anti-inflammatory, antimicrobial, and anticancer properties. The presence of the chromenone moiety is particularly noteworthy, as it has been associated with various pharmacological effects, including inhibition of specific enzymes and modulation of cellular pathways .
The synthesis of (R)-N-(3-aminopropyl)-N-(1-(3-benzyl-7-chloro-4-oxo-4H-chromen-2-yl)-2-methylpropyl)-4-methylbenzamide hydrochloride can be achieved through several methods:
This compound has potential applications in medicinal chemistry due to its unique structure and biological activity. It may serve as a lead compound for developing new pharmaceuticals targeting various diseases, including cancer and infectious diseases. Additionally, its unique chemical properties could be explored in materials science or as a probe in biochemical assays.
Interaction studies involving (R)-N-(3-aminopropyl)-N-(1-(3-benzyl-7-chloro-4-oxo-4H-chromen-2-yl)-2-methylpropyl)-4-methylbenzamide hydrochloride would be essential to understand its mechanism of action. These studies could include:
Several compounds share structural similarities with (R)-N-(3-aminopropyl)-N-(1-(3-benzyl-7-chloro-4-oxo-4H-chromen-2-yl)-2-methylpropyl)-4-methylbenzamide hydrochloride, including:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Compound A | Chromenone | Anticancer |
Compound B | Benzamide | Anti-inflammatory |
Compound C | Aminopropyl | Neuroprotective |
The uniqueness of (R)-N-(3-aminopropyl)-N-(1-(3-benzyl-7-chloro-4-oxo-4H-chromen-2-yl)-2-methylpropyl)-4-methylbenzamide hydrochloride lies in its specific combination of these functional groups, potentially leading to distinct pharmacological profiles compared to other similar compounds.
The compound (R)-N-(3-aminopropyl)-N-(1-(3-benzyl-7-chloro-4-oxo-4H-chromen-2-yl)-2-methylpropyl)-4-methylbenzamide hydrochloride, also known as SB-743921, represents a sophisticated synthetic molecule with significant structural complexity [2] [7]. The molecular formula C31H34Cl2N2O3 encompasses multiple functional groups and heterocyclic systems that contribute to its unique chemical properties [7] [8].
The calculated molecular weight of the compound is 553.524 grams per mole, with an exact monoisotopic mass of 552.194649 grams per mole [2] [7]. The elemental composition consists of 31 carbon atoms, 34 hydrogen atoms, 2 chlorine atoms, 2 nitrogen atoms, and 3 oxygen atoms [7] [9].
Element | Number of Atoms | Atomic Weight (g/mol) | Contribution (g/mol) |
---|---|---|---|
Carbon | 31 | 12.011 | 372.341 |
Hydrogen | 34 | 1.008 | 34.272 |
Chlorine | 2 | 35.45 | 70.900 |
Nitrogen | 2 | 14.007 | 28.014 |
Oxygen | 3 | 15.999 | 47.997 |
Total | 72 | - | 553.524 |
The molecule contains several distinct structural motifs that define its chemical behavior [2]. The core chromen-4-one system represents a benzopyran-4-one scaffold, which is characteristic of chromone derivatives and contributes significantly to the compound's electronic properties [15] [16]. This chromenone backbone features a ketone group at position 4 and exhibits planar configuration with π-conjugation throughout the aromatic system [15].
The benzamide substituent introduces an amide functional group that participates in hydrogen bonding interactions and contributes to the molecule's conformational preferences [15] [33]. The 4-methylbenzamide moiety provides steric bulk and hydrophobic character, while the 3-aminopropyl chain offers flexibility and potential for ionic interactions through the terminal amino group [2].
The 7-chloro substitution on the chromen ring system introduces electron-withdrawing effects that modulate the electronic distribution across the aromatic framework [17]. The 3-benzyl substituent at the chromen-2-yl position contributes additional aromatic character and increases the overall lipophilicity of the molecule [2].
The stereochemical configuration of (R)-N-(3-aminopropyl)-N-(1-(3-benzyl-7-chloro-4-oxo-4H-chromen-2-yl)-2-methylpropyl)-4-methylbenzamide hydrochloride is defined by the presence of a chiral center at the carbon bearing the chromen-2-yl and 2-methylpropyl substituents [2]. The absolute configuration is designated as R according to the Cahn-Ingold-Prelog priority rules [23].
The R configuration indicates that when viewed along the bond from the chiral center to the substituent of lowest priority, the remaining three substituents are arranged in clockwise order when ranked by their atomic number priorities [23] [10]. This stereochemical designation is critical for the compound's biological activity, as enantiomers often exhibit different pharmacological properties [10].
The molecular conformation is influenced by multiple factors including steric interactions between substituents, electronic effects from the aromatic systems, and potential intramolecular hydrogen bonding [33] [34]. The bridging segments connecting the chromen system to the benzamide moiety can adopt various rotational conformations, with dihedral angles typically ranging between 15-25 degrees based on analogous structures [15] [33].
The chromenone ring system maintains a planar configuration due to the extended π-conjugation, while the benzamide group can rotate around the amide bond with restricted motion due to partial double bond character [33] [34]. The 3-aminopropyl chain provides conformational flexibility, allowing the molecule to adopt multiple low-energy conformations in solution [20].
The physicochemical properties of (R)-N-(3-aminopropyl)-N-(1-(3-benzyl-7-chloro-4-oxo-4H-chromen-2-yl)-2-methylpropyl)-4-methylbenzamide hydrochloride are determined by its complex molecular structure and the presence of multiple functional groups [2] [7].
The compound appears as a white to beige crystalline powder with a characteristic solid-state morphology [2] [7]. The hydrochloride salt formation enhances the compound's stability and solubility characteristics compared to the free base form [18] [25].
Property | Value | Reference Conditions |
---|---|---|
Appearance | White to beige powder | Room temperature |
Molecular Weight | 553.52 g/mol | Standard conditions |
Melting Point | Not specifically reported | - |
Storage Temperature | -20°C | Long-term stability |
Purity | >98% by High Performance Liquid Chromatography | Standard analytical conditions |
The compound exhibits characteristic spectroscopic properties arising from its chromene and benzamide chromophores [34] [36]. The chromen-4-one system contributes to ultraviolet-visible absorption with characteristic bands in the 250-350 nanometer region due to π-π* transitions within the extended aromatic system [21] [39].
Nuclear magnetic resonance spectroscopy reveals distinct chemical shift patterns for the various aromatic and aliphatic protons [36] [38]. The amide carbonyl carbon typically appears around 170 parts per million in carbon-13 nuclear magnetic resonance, while the chromenone carbonyl resonates at approximately 180 parts per million [34] [36].
Infrared spectroscopy shows characteristic amide I bands around 1650-1670 wavenumbers and chromenone carbonyl stretching around 1680-1690 wavenumbers [40]. The presence of multiple aromatic systems contributes to complex fingerprint regions below 1500 wavenumbers [40].
Thermal analysis of structurally related compounds suggests that the title compound exhibits moderate thermal stability with decomposition occurring above 200°C [42]. The hydrochloride salt formation typically enhances thermal stability compared to free base forms by providing additional ionic interactions within the crystal lattice [18] [42].
The solubility characteristics of (R)-N-(3-aminopropyl)-N-(1-(3-benzyl-7-chloro-4-oxo-4H-chromen-2-yl)-2-methylpropyl)-4-methylbenzamide hydrochloride are significantly influenced by its ionic nature as a hydrochloride salt and the presence of both hydrophilic and lipophilic structural elements [2] [18].
The compound demonstrates enhanced water solubility due to its hydrochloride salt form, with reported solubility of approximately 5 milligrams per milliliter in water, yielding clear solutions [2]. This represents a substantial improvement over the free base form, which typically exhibits much lower aqueous solubility due to the predominance of lipophilic aromatic systems [18].
The compound shows excellent solubility in organic solvents, particularly dimethyl sulfoxide, where it achieves concentrations up to 10 millimolar [8] [9]. This high solubility in dimethyl sulfoxide reflects the compound's ability to interact favorably with both the polar and aprotic characteristics of this solvent [20].
Solvent | Solubility | Solution Characteristics |
---|---|---|
Water | 5 mg/mL | Clear solution |
Dimethyl Sulfoxide | 10 mM | High solubility |
Ethanol | Moderate | Based on structural analogs |
Methanol | Moderate | Based on structural analogs |
In aqueous solutions, the compound's behavior is influenced by pH conditions and ionic strength [20]. The presence of the amino group provides buffering capacity and pH-dependent solubility characteristics [18]. Under physiological pH conditions, the amino group exists in a protonated state, contributing to the overall positive charge and enhancing water solubility [2].
The partition coefficient (logP) is estimated to be in the moderate range, reflecting the balance between the lipophilic aromatic components and the hydrophilic ionic character of the hydrochloride salt [26]. This balanced lipophilicity contributes to the compound's ability to cross biological membranes while maintaining adequate aqueous solubility [26].